ethyl 1-(2-methylphenyl)-6-oxo-4-[(phenylcarbamoyl)methoxy]-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 1-(2-methylphenyl)-6-oxo-4-[(phenylcarbamoyl)methoxy]-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core substituted with a 2-methylphenyl group at position 1, a phenylcarbamoylmethoxy group at position 4, and an ethyl ester at position 2.
Synthesis: The synthesis likely involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by functionalization via nucleophilic substitution or coupling reactions. For example, the phenylcarbamoylmethoxy group could be introduced through alkylation of a hydroxyl intermediate with a bromoacetamide derivative .
Properties
IUPAC Name |
ethyl 4-(2-anilino-2-oxoethoxy)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-3-29-22(28)21-18(30-14-19(26)23-16-10-5-4-6-11-16)13-20(27)25(24-21)17-12-8-7-9-15(17)2/h4-13H,3,14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJHERAJRVZWJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC=C2)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 1-(2-methylphenyl)-6-oxo-4-[(phenylcarbamoyl)methoxy]-1,6-dihydropyridazine-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyridazine ring, followed by the introduction of the ester and carbamoyl groups. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts or specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Ethyl 1-(2-methylphenyl)-6-oxo-4-[(phenylcarbamoyl)methoxy]-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the carbonyl groups to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-(2-methylphenyl)-6-oxo-4-[(phenylcarbamoyl)methoxy]-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: It could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 1-(2-methylphenyl)-6-oxo-4-[(phenylcarbamoyl)methoxy]-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Key Structural Analogues and Their Properties
The compound’s closest analogues are pyridazine derivatives with variations in aromatic substituents and functional groups. A notable example is ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS: 899943-46-5), which differs in substituent positions and functional groups (Table 1) .
Table 1: Structural and Functional Comparison
Research Findings and Limitations
- Synthetic Challenges : The phenylcarbamoylmethoxy group requires multi-step synthesis, increasing complexity compared to the methoxy analogue .
Biological Activity
Ethyl 1-(2-methylphenyl)-6-oxo-4-[(phenylcarbamoyl)methoxy]-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the class of dihydropyridazines. Its unique molecular structure, characterized by multiple functional groups, suggests potential biological activities that warrant detailed exploration.
Molecular Structure and Functional Groups
The compound features a dihydropyridazine ring, which is significant in medicinal chemistry due to its presence in many known kinase inhibitors. The structure includes:
- Aromatic rings : Contributing to potential interaction with various biological targets.
- Functional groups : Including an ester, a ketone, and a carbamate moiety, which may enhance its reactivity and biological activity.
Antimicrobial Activity
The presence of a trifluoromethyl group in the structure indicates potential antimicrobial properties. Compounds with similar structural features have demonstrated antimicrobial activity in previous studies. However, empirical data from in vitro or in silico studies are required to substantiate these claims.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds can be insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 1-(4-chlorophenyl)-4-(2-amino)-6-oxo-1,6-dihydropyridazine | Contains a chlorine substituent | Potentially different biological activity due to chlorine |
| Ethyl 1-(4-bromophenyl)-4-(2-amino)-6-oxo-1,6-dihydropyridazine | Bromine substituent instead of chlorine | May exhibit different reactivity profiles |
| Methyl 4-{[(5-chloro-2-methylphenyl)amino]carbonyl}-2-methylpyridine | Tetrahydropyridine base structure | Different nitrogen positioning affects reactivity |
This table illustrates how variations in substituents can influence biological activity and reactivity profiles, emphasizing the need for further research into the specific mechanisms of action for this compound.
Case Studies and Research Findings
While specific case studies on this compound are sparse, research indicates that similar compounds exhibit significant biological activities. For instance:
- Kinase Inhibitors : Studies have shown that certain dihydropyridazine derivatives can effectively inhibit RET kinase activity, leading to reduced cell proliferation in cancer models .
- Antimicrobial Agents : Other compounds with related structures have been evaluated for their antimicrobial efficacy against various pathogens, highlighting the potential of this class of compounds in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
